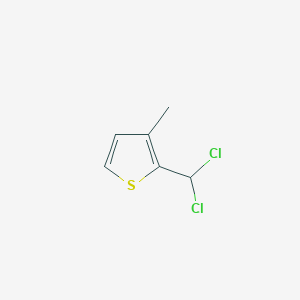
2-(Dichloromethyl)-3-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethyl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of the dichloromethyl and methyl groups on the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-3-methylthiophene can be achieved through several methods. One common approach involves the chloromethylation of 3-methylthiophene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the thiophene ring to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from reaction by-products.
化学反応の分析
Types of Reactions
2-(Dichloromethyl)-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 3-methylthiophene.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
2-(Dichloromethyl)-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(Dichloromethyl)-3-methylthiophene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including enzyme inhibition and DNA damage.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
3-Methylthiophene: A thiophene derivative without the dichloromethyl group.
2-Chloromethylthiophene: A related compound with a single chlorine atom on the methyl group.
Uniqueness
2-(Dichloromethyl)-3-methylthiophene is unique due to the presence of both dichloromethyl and methyl groups on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H6Cl2S |
|---|---|
分子量 |
181.08 g/mol |
IUPAC名 |
2-(dichloromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H6Cl2S/c1-4-2-3-9-5(4)6(7)8/h2-3,6H,1H3 |
InChIキー |
ZSCRTHSFELRTMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


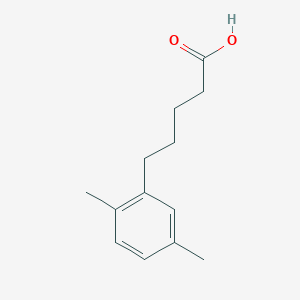



![2-Ethyl-8-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684167.png)
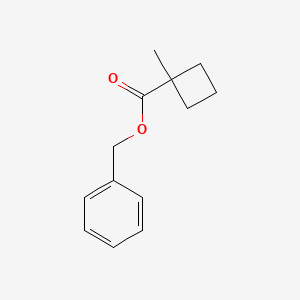

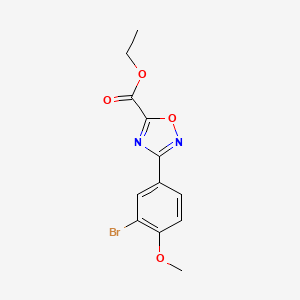
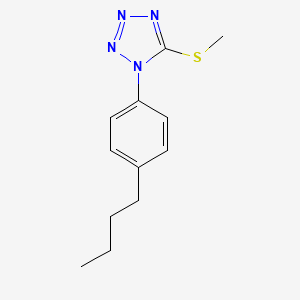
![6,8-Dibromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13684196.png)
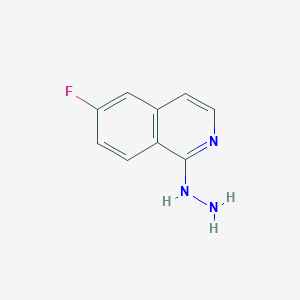
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine](/img/structure/B13684199.png)
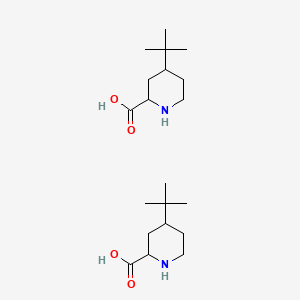
![2-[4-(tert-Butyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13684215.png)
